6-oxo-3H-pyridine-3-carboxylic acid
Description
6-Oxo-3H-pyridine-3-carboxylic acid (CAS: 5006-66-6), also known as 6-hydroxynicotinic acid or α-pyridone-5-carboxylic acid, is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a keto group at position 6 . This compound exists predominantly in the 6-oxo tautomeric form due to aromatic stabilization. It serves as a key intermediate in synthesizing alkaloids, pharmaceuticals, and functional materials. Its synthesis often involves condensation of 2-oxo-glutaric acid with hydrazine, followed by oxidation and esterification steps . The carboxylic acid group enhances solubility in polar solvents, while the keto group contributes to its reactivity in nucleophilic substitutions or coordination chemistry.
Properties
Molecular Formula |
C6H5NO3 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
6-oxo-3H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO3/c8-5-2-1-4(3-7-5)6(9)10/h1-4H,(H,9,10) |
InChI Key |
JIPAKXOTAVQYOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=CC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-3H-pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2-hydroxypyridine-3-carboxylic acid. This reaction typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions to yield the desired product.
Another method involves the cyclization of appropriate precursors. For instance, the reaction of malonic acid derivatives with 3-aminopyridine under high-temperature conditions can lead to the formation of 6-oxo-3H-pyridine-3-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 6-oxo-3H-pyridine-3-carboxylic acid may involve the continuous flow synthesis method. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
6-oxo-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 6-hydroxy-3H-pyridine-3-carboxylic acid.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols for esterification, amines for amidation.
Major Products
Oxidation: Formation of more oxidized pyridine derivatives.
Reduction: Formation of 6-hydroxy-3H-pyridine-3-carboxylic acid.
Substitution: Formation of esters, amides, and other substituted derivatives.
Scientific Research Applications
6-oxo-3H-pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-oxo-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For instance, its structural similarity to pyridine nucleotides allows it to interfere with enzymatic processes that involve these cofactors.
Comparison with Similar Compounds
Structural Analogues in the Pyridine Family
Key Insights :
- Substituent Effects : Alkyl groups (e.g., methyl) enhance lipophilicity, while aryl groups (e.g., phenyl) introduce steric bulk and π-π interactions. These modifications influence solubility, bioavailability, and binding affinity in biological systems.
- Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) often require multi-step syntheses involving chlorination (POCl₃) or Friedel-Crafts alkylation .
Pyridazine-Based Analogues
Key Insights :
- Ring Saturation : Tetrahydropyridazine derivatives exhibit conformational flexibility, enabling interactions with curved biological targets (e.g., enzymes or receptors).
- Electronic Effects : The pyridazine ring’s dual nitrogen atoms increase electron density, enhancing acidity (pKa ~3.5–4.0 for the carboxylic acid group) compared to pyridine analogues .
Halogen-Substituted Derivatives
Key Insights :
- Halogen Effects : Chlorine and iodine improve metabolic stability and binding to hydrophobic pockets in proteins. Iodine’s size may restrict rotation, favoring specific conformations .
Bicyclic and Spiro Derivatives
Key Insights :
- Bicyclic Systems : Extended conjugation (e.g., bipyridine) enables UV-vis absorption, useful in optoelectronics.
- Spiro/Piperidine Derivatives : Saturation and ester groups improve blood-brain barrier penetration .
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